4-tert-butyl-1,3-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

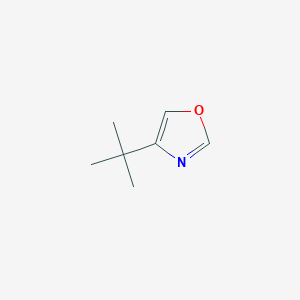

4-tert-butyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing one oxygen and one nitrogen atom. The tert-butyl group attached to the fourth carbon atom enhances its stability and influences its chemical properties. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions. The reaction proceeds through the formation of an intermediate nitrile oxide, which cyclizes to form the oxazole ring .

Another method involves the use of tert-butylimino-tri(pyrrolidino)phosphorane (BTPP) and sodium trifluoroacetate (NaTFA) as a dual-base system in combination with a nickel (II) precatalyst. This method allows for the arylation of oxazoles with various aryl chlorides and related derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The choice of method depends on factors such as yield, cost, and environmental impact. Catalysts and solvents are selected to maximize efficiency and minimize waste.

化学反応の分析

Types of Reactions

4-tert-butyl-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole N-oxides.

Reduction: Reduction reactions can convert oxazoles to oxazolines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups into the oxazole ring.

科学的研究の応用

4-tert-butyl-1,3-oxazole has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

作用機序

The mechanism of action of 4-tert-butyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing its biological activity .

類似化合物との比較

Similar Compounds

Oxazole: The parent compound without the tert-butyl group.

Benzoxazole: Contains a fused benzene ring, offering different electronic properties.

Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions.

Uniqueness

4-tert-butyl-1,3-oxazole is unique due to the presence of the tert-butyl group, which enhances its stability and influences its reactivity. This makes it a valuable compound in various applications, particularly in medicinal chemistry where stability and specific interactions are crucial .

生物活性

4-tert-butyl-1,3-oxazole is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound belongs to the oxazole family, which is characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Research has shown that oxazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference Drug (Amoxicillin) |

|---|---|---|

| Staphylococcus aureus | 20 | 30 |

| Escherichia coli | 17 | 27 |

The compound's efficacy is attributed to its ability to disrupt essential cellular processes in bacteria, possibly through interference with cell wall synthesis or function.

2. Anticancer Activity

Studies indicate that oxazole derivatives, including this compound, possess anticancer properties. These compounds have been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways.

Table 2: Anticancer Activity (IC50 Values)

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.13 |

| Reference Drug (Tamoxifen) | MCF-7 | 1.93 |

The mechanism of action may involve the activation of caspases and modulation of p53 pathways, leading to increased apoptosis in malignant cells .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of oxazole derivatives. For instance, compounds similar to this compound have been identified as effective inhibitors of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases such as Parkinson's disease.

Case Study: Neuroprotective Mechanism

In a study involving transgenic mouse models of Parkinson’s disease, an oxazole derivative was shown to reduce α-synuclein aggregation and improve motor function. This suggests that this compound may have therapeutic potential for neurodegenerative conditions by modulating protein-protein interactions and reducing oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it can lead to programmed cell death.

- Modulation of Protein Interactions : As a PREP inhibitor, it may alter neurodegenerative processes by affecting protein aggregation and degradation pathways.

特性

IUPAC Name |

4-tert-butyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,3)6-4-9-5-8-6/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXSQEGYNBTGCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=COC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。